2-Methoxy-3-methylaniline
Overview
Description
2-Methoxy-3-methylaniline is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-methylaniline contains a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
2-Methoxy-3-methylaniline has a density of 1.0±0.1 g/cm3 and a boiling point of 227.0±20.0 °C at 760 mmHg . It has a flash point of 95.2±15.0 °C . The compound is typically found in a liquid or solid or semi-solid form .Scientific Research Applications
Pharmaceutical Research
2-Methoxy-3-methylaniline is utilized in pharmaceutical research for the synthesis of various compounds. Its derivative nature allows it to be a precursor in the preparation of indoles, indazoles, and quinoline antiviral agents . These structures are significant due to their presence in numerous therapeutic drugs that treat a range of diseases from infections to cancers.
Agricultural Chemistry
In the field of agriculture, 2-Methoxy-3-methylaniline serves as a building block for the synthesis of pesticides and herbicides. Its reactivity with other organic compounds can lead to the formation of substances that help protect crops from pests and diseases, contributing to increased agricultural productivity .
Materials Science
This compound finds applications in materials science, particularly in the development of new polymeric materials. It can be incorporated into polymers to alter their electrical and physical properties, making them suitable for use in a variety of industrial applications .
Chemical Synthesis
2-Methoxy-3-methylaniline is involved in multistep synthesis processes in organic chemistry. It can undergo various reactions such as nitration, bromination, and acylation, which are fundamental in constructing complex organic molecules .
Environmental Science
In environmental science, substituted polyanilines, which can be derived from 2-Methoxy-3-methylaniline, are studied for their potential in sensors and electrochromic display devices. These applications are crucial for monitoring environmental parameters and for the development of sustainable technologies .
Analytical Chemistry
The compound is used as an analytical standard in chromatography techniques for the determination of analytes in complex mixtures. Its well-defined properties allow for accurate and precise measurements, which are essential in analytical procedures .
Biochemistry
2-Methoxy-3-methylaniline plays a role in biochemistry research, particularly in the study of enzyme reactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a valuable tool for probing biochemical processes .
Safety and Hazards
2-Methoxy-3-methylaniline is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
As an aniline derivative, it may interact with various enzymes and receptors in the body .
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution and nitroarene reduction . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including the synthesis of indoles and indazoles, which have potential neurochemical activity .
Pharmacokinetics
The compound’s molecular weight (13718 g/mol) and its solubility in DMSO and methanol suggest that it may have reasonable bioavailability .
Result of Action
Anilines and their derivatives have been studied for their potential roles in various biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory cases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3-methylaniline. For instance, temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
properties
IUPAC Name |
2-methoxy-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJHAHJVYPRAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495171 | |
Record name | 2-Methoxy-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methylaniline | |
CAS RN |
18102-30-2 | |
Record name | 2-Methoxy-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.